molecular formula C24H26O6 B2739569 Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-tert-butyl-1-benzofuran-3-carboxylate CAS No. 384366-38-5

Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-tert-butyl-1-benzofuran-3-carboxylate

Cat. No.: B2739569
CAS No.: 384366-38-5
M. Wt: 410.466
InChI Key: XSMJZVOJAKQHIS-UHFFFAOYSA-N
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Description

Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-tert-butyl-1-benzofuran-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a benzofuran core, which is known for its biological activity and structural versatility. The presence of benzyloxy and tert-butyl groups further enhances its chemical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-tert-butyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the benzofuran ring.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the benzofuran with ethanol in the presence of an acid catalyst.

    Addition of the Tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The benzyloxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-tert-butyl-1-benzofuran-3-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further modifications, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The benzofuran core is known for its biological activity, including anti-inflammatory, antiviral, and anticancer properties. This compound could be explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry

In the materials science field, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated structure and electron-donating groups.

Mechanism of Action

The biological activity of Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-tert-butyl-1-benzofuran-3-carboxylate is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can intercalate with DNA or inhibit enzyme activity by binding to the active site, while the benzyloxy and tert-butyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-[2-(methoxy)-2-oxoethoxy]-2-tert-butyl-1-benzofuran-3-carboxylate: Similar structure but with a methoxy group instead of a benzyloxy group.

    Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with a methyl group instead of a tert-butyl group.

Uniqueness

Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-tert-butyl-1-benzofuran-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The benzyloxy group provides a site for further functionalization, while the tert-butyl group enhances its stability and lipophilicity, making it a promising candidate for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-tert-butyl-5-(2-oxo-2-phenylmethoxyethoxy)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O6/c1-5-27-23(26)21-18-13-17(11-12-19(18)30-22(21)24(2,3)4)28-15-20(25)29-14-16-9-7-6-8-10-16/h6-13H,5,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMJZVOJAKQHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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